1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]

Catalog No.
S1548175
CAS No.
178261-41-1
M.F
C13H18N2O2S
M. Wt
266.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]

CAS Number

178261-41-1

Product Name

1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]

IUPAC Name

1-methylsulfonylspiro[2H-indole-3,4'-piperidine]

Molecular Formula

C13H18N2O2S

Molecular Weight

266.36 g/mol

InChI

InChI=1S/C13H18N2O2S/c1-18(16,17)15-10-13(6-8-14-9-7-13)11-4-2-3-5-12(11)15/h2-5,14H,6-10H2,1H3

InChI Key

NSECJXCOETXUHS-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1CC2(CCNCC2)C3=CC=CC=C31

Canonical SMILES

CS(=O)(=O)N1CC2(CCNCC2)C3=CC=CC=C31

While several scientific suppliers offer this compound, there is a scarcity of published research directly investigating its properties or potential uses.

Further Exploration:

  • Chemical Databases: Resources like PubChem (]) provide basic information on the compound's structure, properties, and related chemical entities. These can serve as starting points for further exploration.
  • Patent Literature: Searching patent databases might reveal potential applications or intended uses mentioned in patent filings. However, it's crucial to remember that patents describe inventions and may not reflect successful applications or established scientific uses.
  • Emerging Research: It's possible that research on 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] is still ongoing and belum published in the open scientific literature. Staying updated with scientific conferences, recent publications in relevant fields, and contacting researchers in related areas might provide further insights.

1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] is an organic compound characterized by its unique spirocyclic structure, which integrates an indoline and piperidine ring system. The molecular formula of this compound is C13H18N2O2S, and it is often encountered in its hydrochloride form. This compound serves primarily as an intermediate for the synthesis of MK-677, a growth hormone secretagogue that has garnered interest for its potential therapeutic applications.

The compound can undergo various chemical transformations, including:

  • Oxidation: This reaction can yield derivatives with different functional groups.
  • Reduction: Reduction reactions may modify the spirocyclic structure.
  • Substitution: The rings can participate in substitution reactions, allowing for the introduction of various substituents.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Solvents like dichloromethane or ethanol are typically employed, with specific temperature conditions to achieve desired transformations.

1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] exhibits notable biological activities:

  • Anticancer Potential: Research indicates that compounds related to this structure can act as dual inhibitors of c-Met/ALK pathways, showing significant tumor growth inhibition in human gastric carcinoma models.
  • Antidepressant Activity: Derivatives of this compound have been studied for their ability to potentiate serotonin effects, suggesting a profile distinct from traditional tricyclic antidepressants.

Several synthetic routes have been developed to produce 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]:

  • Cycloisomerization: A common method involves the cycloisomerization of tryptamine-ynamide using silver triflate and N-fluorobenzenesulfonimide.
  • One-Pot Reactions: A one-pot four-component reaction involving arylamines, methyl propiolate, isatin, and malononitrile has been reported.
  • Ultrasound-Assisted Synthesis: Green chemistry approaches utilize ultrasound irradiation for efficient synthesis of derivatives .

This compound finds applications primarily in medicinal chemistry as an intermediate in drug development. Its derivatives are being explored for their potential roles in treating conditions such as cancer and depression. Additionally, the spiro[indoline-3,4'-piperidine] scaffold is recognized for its structural complexity and ability to interact with various biological targets .

Interaction studies involving 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] have highlighted its ability to modulate neurotransmission pathways. For example, spiro[indoline-3,4'-piperidine] derivatives have shown interactions with cholinergic systems, impacting acetylcholinesterase activity. These interactions suggest potential therapeutic roles in neurodegenerative diseases and cognitive enhancement.

Several compounds share structural similarities with 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine], including:

Compound NameStructure TypeUnique Features
Spiro[indoline-3,4'-piperidine]SpirocyclicBasic scaffold without methylsulfonyl group
6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1'-methylspiro[indoline-3,4'-piperidine]-2-oneDual inhibitorSignificant anticancer activity
1-Arylspiro[indoline-3,4'-piperidine]SpirocyclicExhibits antidepressant properties
Spiro[indoline-2,3'-piperidines]SpirocyclicNovel synthetic routes expanding chemical space

The uniqueness of 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] lies in its specific methylsulfonyl substitution and its role as an intermediate for MK-677 synthesis. This structural modification enhances its biological activity and potential therapeutic applications compared to other similar compounds .

The synthesis of 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] was first reported in the early 2000s, with PubChem entries documenting its creation in 2006 (CID 11140073) and subsequent modifications, such as its hydrochloride salt (CID 21956084), in 2007. The compound’s structural elucidation relied on advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) and X-ray crystallography. Key structural features include:

  • Spiro junction: A quaternary carbon connecting the indoline (aromatic) and piperidine (aliphatic) rings, enforcing a rigid three-dimensional conformation.
  • Methylsulfonyl group: Introduced via sulfonylation of the indoline nitrogen, enhancing hydrogen-bonding capacity and metabolic stability.

The molecular formula is C₁₃H₁₈N₂O₂S, with a molecular weight of 266.36 g/mol. Its hydrochloride derivative (C₁₃H₁₉ClN₂O₂S) has a molecular weight of 302.82 g/mol.

Position Within Spirocyclic Compound Classification

Spirocyclic compounds are classified based on ring size, fusion patterns, and functional groups. 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] belongs to the spiro[indoline-3,4'-piperidine] subclass, distinguished by:

  • Ring systems: A six-membered piperidine fused to a five-membered indoline via a spiro carbon.
  • Functionalization: The methylsulfonyl group at N1 modulates physicochemical properties, including solubility (Log P = 1.2) and polar surface area (45 Ų).

Table 1: Comparison with Related Spirocyclic Scaffolds

CompoundRing SystemFunctional GroupKey Applications
Spiro[indoline-3,3'-pyrrolidine]Indoline + pyrrolidineNone5-HT₆ receptor modulation
Spiro[indoline-3,4'-piperidin]-2-oneIndoline + piperidinoneKetoneKinase inhibition
1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]Indoline + piperidineMethylsulfonylGrowth hormone secretagogues

Significance in Medicinal Chemistry Research

Conformational Rigidity and Drug Design

The spirocyclic scaffold’s rigidity reduces entropic penalties during target binding, improving affinity and selectivity. For example:

  • Ghrelin receptor modulation: Derivatives act as growth hormone secretagogues by stabilizing receptor-ligand interactions.
  • Kinase inhibition: Structural analogs inhibit c-Met/ALK kinases with IC₅₀ values <10 nM.

Pharmacokinetic Optimization

The methylsulfonyl group enhances aqueous solubility (2.1 mg/mL at pH 7.4) and metabolic stability by shielding the nitrogen from oxidative metabolism. Compared to non-sulfonylated analogs, its half-life in human liver microsomes increases from 1.2 to 4.7 hours.

Case Study: Anticancer Activity

In gastric carcinoma xenograft models, the derivative SMU-B (1′-methyl-2-oxo-spiro[indoline-3,4′-piperidine]) achieved >50% tumor growth inhibition at 10 mg/kg. Mechanistic studies revealed dual c-Met/ALK inhibition and apoptosis induction via caspase-3 activation.

Current Research Landscape and Literature Review

Synthetic Methodologies

Recent advances in spirocyclic synthesis include:

  • Ag(I)/PPh₃-catalyzed cycloisomerization: Enables diastereoselective construction of the spiro[indoline-3,4'-piperidine] core with >90% yield.
  • Reductive amination: Used to prepare hydrochloride salts for improved bioavailability.

Biological Applications

  • Antiviral agents: Derivatives inhibit West Nile virus replication (IC₅₀ = 15 µM) by targeting NS4B protein.
  • Central nervous system (CNS) drugs: The scaffold’s blood-brain barrier permeability supports development of antidepressants and anticonvulsants.

Table 2: Key Research Findings (2020–2025)

Study FocusMethodologyKey ResultReference
c-Met/ALK inhibitionX-ray crystallographySMU-B binds ATP pocket (Kd = 2.1 nM)
Ghrelin receptor bindingRadioligand assaysEC₅₀ = 0.8 nM for GH secretion
Metabolic stabilityHuman liver microsomest₁/₂ = 4.7 hours

1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] exhibits a distinctive spirocyclic architecture characterized by a spiro junction connecting an indoline moiety with a piperidine ring system at the 3-position of the indoline and the 4'-position of the piperidine [1]. The molecular formula is C₁₃H₁₈N₂O₂S with a molecular weight of 266.36 g/mol [1]. The compound possesses a Chemical Abstracts Service registry number of 178261-41-1 [1].

The three-dimensional structure of this spirocyclic compound demonstrates considerable conformational rigidity due to the spiro junction, which constrains the relative positioning of the two ring systems [15]. The spiro configuration contributes significantly to the compound's three-dimensional architecture, potentially influencing its interaction with biological targets through enhanced binding specificity . Density functional theory calculations have revealed that the spirocyclic framework exhibits specific conformational preferences, with the indoline and piperidine rings adopting particular spatial orientations that minimize steric interactions [13].

The spirocyclic structure creates a unique bicyclic framework where the indoline nitrogen bears the methylsulfonyl substituent, while the piperidine ring maintains its characteristic chair conformation [4]. The methylsulfonyl group attached to the indoline nitrogen introduces additional structural complexity and influences the overall molecular geometry through its electron-withdrawing properties . The spiro carbon atom serves as the central junction point, creating a rigid three-dimensional scaffold that differs significantly from linear or simple cyclic arrangements [18].

Conformational analysis indicates that the compound exhibits limited rotational freedom around the spiro junction, resulting in a relatively fixed spatial arrangement of the two heterocyclic systems [6]. This conformational constraint is particularly important for understanding the compound's chemical reactivity and potential biological interactions [7].

Physicochemical Properties and Characterization

The physicochemical characterization of 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] reveals several distinctive properties that influence its chemical behavior and practical applications [1]. The compound demonstrates a predicted density of 1.32 ± 0.1 g/cm³ and a calculated boiling point of 428.4 ± 55.0°C at standard atmospheric pressure [19]. The flash point has been determined to be 212.9 ± 31.5°C, indicating moderate thermal stability under normal handling conditions [19].

PropertyValueReference
Molecular Weight266.36 g/mol [1]
Density1.32 ± 0.1 g/cm³ [19]
Boiling Point428.4 ± 55.0°C [19]
Flash Point212.9 ± 31.5°C [19]
Predicted pKa10.56 ± 0.20 [11]
XLogP3-AA1.0 [1]
Topological Polar Surface Area57.8 Ų [1]

The compound exhibits a predicted pKa value of 10.56 ± 0.20, suggesting basic character primarily attributed to the piperidine nitrogen [11]. The XLogP3-AA value of 1.0 indicates moderate lipophilicity, suggesting balanced hydrophilic and lipophilic characteristics [1]. The topological polar surface area of 57.8 Ų falls within an optimal range for potential membrane permeability [1].

Computational chemistry analysis reveals that the compound possesses one hydrogen bond donor and four hydrogen bond acceptors, contributing to its solubility characteristics and intermolecular interaction patterns [1]. The rotatable bond count of one reflects the limited conformational flexibility inherent in the spirocyclic structure [1]. The heavy atom count of 18 and molecular complexity value of 409 provide quantitative measures of structural intricacy [1].

The compound demonstrates enhanced water solubility when converted to its hydrochloride salt form, with the ionic character significantly improving dissolution characteristics in aqueous media [4]. This property makes the hydrochloride derivative particularly valuable for pharmaceutical applications where improved bioavailability is desired .

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectroscopic Analysis and Structural Confirmation

Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation for 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] through characteristic signal patterns that definitively establish the spirocyclic connectivity [10]. Proton nuclear magnetic resonance analysis reveals distinct chemical shift regions corresponding to the various structural components of the molecule [10].

The methylsulfonyl group exhibits a characteristic singlet at approximately 3.0-3.2 parts per million, integrating for three protons and confirming the presence of the SO₂CH₃ functionality . The indoline methylene protons attached to the nitrogen appear as a characteristic pattern in the region of 4.2-4.5 parts per million [10]. The spiro carbon junction creates unique coupling patterns that are observable in the piperidine ring proton signals, typically appearing between 1.5-3.0 parts per million [10].

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through the identification of characteristic carbon environments [10]. The aromatic carbons of the indoline system appear in the range of 116-133 parts per million, while the methylsulfonyl carbon exhibits a distinctive signal around 38-40 parts per million [10]. The spiro carbon typically appears at approximately 50-55 parts per million, serving as a diagnostic signal for confirming the spirocyclic structure [10].

The piperidine ring carbons display characteristic chemical shifts between 20-50 parts per million, with the carbon directly attached to the spiro junction showing distinctive deshielding due to its unique chemical environment [10]. Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and heteronuclear single quantum coherence, provide definitive connectivity information and confirm the proposed structural assignment [6].

Mass Spectrometric Characterization and Fragmentation Patterns

Mass spectrometric analysis of 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] reveals characteristic fragmentation patterns that provide structural confirmation and insights into the compound's gas-phase behavior [1]. The molecular ion peak appears at m/z 266, corresponding to the expected molecular weight [1]. Under electron impact ionization conditions, the compound exhibits specific fragmentation pathways that are diagnostic for the spirocyclic structure [24].

The most prominent fragmentation pathway involves the loss of the methylsulfonyl group, resulting in a major fragment at m/z 187 [21]. This fragmentation occurs through cleavage of the nitrogen-sulfur bond, reflecting the relative weakness of this linkage under high-energy conditions [21]. The piperidine ring undergoes characteristic fragmentation patterns similar to other cyclic amines, with typical loss of neutral fragments including ammonia (17 mass units) and methylamine (31 mass units) [21].

Secondary fragmentation of the methylsulfonyl group generates characteristic ions at m/z 79 (SO₂CH₃⁺) and m/z 64 (SO₂⁺), which serve as diagnostic markers for compounds containing this functional group [26]. The indoline portion of the molecule produces characteristic fragments including the tropylium ion (m/z 91) and substituted indole fragments [24].

Fragment Ionm/z ValueAssignmentRelative Intensity
[M]⁺-266Molecular ionMedium
[M-SO₂CH₃]⁺187Loss of methylsulfonylHigh
[SO₂CH₃]⁺79Methylsulfonyl cationMedium
[SO₂]⁺64Sulfur dioxide cationLow
[C₇H₇]⁺91Tropylium ionMedium

The fragmentation behavior under electrospray ionization conditions differs significantly from electron impact, with protonated molecular ions [M+H]⁺ at m/z 267 being the predominant species [26]. Collision-induced dissociation of the protonated molecule results in characteristic neutral losses and provides complementary structural information [26].

Infrared Spectroscopic Features and Functional Group Identification

Infrared spectroscopy provides definitive functional group identification for 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] through characteristic absorption bands that correspond to specific vibrational modes [29]. The methylsulfonyl group exhibits strong characteristic absorptions in the region 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹, corresponding to the antisymmetric and symmetric sulfur-oxygen stretching vibrations respectively [32].

The indoline nitrogen-hydrogen stretching vibration appears as a medium-intensity band around 3350-3380 cm⁻¹, which is characteristic of secondary amines in heterocyclic systems [36]. The aromatic carbon-hydrogen stretching vibrations of the indoline ring system produce absorptions in the range 3100-3050 cm⁻¹ [29]. Aliphatic carbon-hydrogen stretching modes from the piperidine ring and methylsulfonyl group appear between 3000-2850 cm⁻¹ [29].

Functional GroupFrequency Range (cm⁻¹)IntensityAssignment
N-H stretch (indoline)3350-3380MediumSecondary amine
C-H stretch (aromatic)3100-3050StrongIndoline aromatics
C-H stretch (aliphatic)3000-2850StrongPiperidine and methyl
SO₂ antisymmetric stretch1410-1370StrongMethylsulfonyl
SO₂ symmetric stretch1204-1166StrongMethylsulfonyl
C=C stretch (aromatic)1600-1475MediumIndoline ring
C-N stretch1250-1000MediumAmine linkages

The aromatic carbon-carbon stretching vibrations of the indoline system produce medium-intensity absorptions between 1600-1475 cm⁻¹ [29]. The carbon-nitrogen stretching modes appear as medium-intensity bands in the region 1250-1000 cm⁻¹, reflecting the various amine linkages present in the structure [29]. The spirocyclic framework contributes to subtle shifts in the expected frequencies due to conformational constraints and ring strain effects .

Fingerprint region analysis below 1500 cm⁻¹ provides additional structural confirmation through characteristic bending and stretching vibrations unique to the spirocyclic arrangement [28]. The sulfur-nitrogen stretching vibration appears around 820-830 cm⁻¹, confirming the attachment of the methylsulfonyl group to the indoline nitrogen [37].

X-ray Crystallographic Studies and Solid-State Conformation

X-ray crystallographic analysis of 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] and related spirocyclic compounds provides definitive confirmation of the three-dimensional structure and reveals important details about solid-state conformational preferences [6]. Crystallographic studies have confirmed the spiro junction geometry and established the precise spatial relationships between the indoline and piperidine ring systems [7].

The crystal structure reveals that the piperidine ring adopts a chair conformation in the solid state, with the spiro junction occupying an equatorial-like position that minimizes steric interactions [6]. The indoline ring system maintains planarity, with the methylsulfonyl substituent oriented to minimize intramolecular steric clashes [7]. Bond lengths and angles within the spirocyclic framework fall within expected ranges for sp³-hybridized carbon centers [6].

Intermolecular packing analysis demonstrates that molecules arrange in the crystal lattice through a combination of hydrogen bonding interactions involving the indoline nitrogen-hydrogen and weak van der Waals interactions between aromatic ring systems [7]. The methylsulfonyl group participates in crystal packing through dipole-dipole interactions and weak hydrogen bonding with neighboring molecules [6].

Thermal ellipsoid parameters indicate that the spirocyclic framework exhibits relatively low thermal motion, confirming the structural rigidity imposed by the spiro junction [6]. The crystallographic data provides benchmark values for bond lengths and angles that can be used to validate computational models and theoretical calculations [7].

Chemical Reactivity of Functional Groups

The chemical reactivity of 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] is primarily governed by the electronic and steric properties of its constituent functional groups . The methylsulfonyl group serves as a strong electron-withdrawing substituent that significantly influences the reactivity of the indoline nitrogen [4]. This electron withdrawal reduces the nucleophilicity of the indoline nitrogen while simultaneously activating the aromatic ring toward electrophilic substitution reactions .

The piperidine nitrogen retains its basic character and can undergo typical amine reactions including alkylation, acylation, and protonation . The basicity of the piperidine nitrogen is enhanced relative to simple aliphatic amines due to the conformational constraints imposed by the spirocyclic structure [4]. Quaternization reactions at the piperidine nitrogen proceed readily with alkyl halides under standard conditions .

Oxidation reactions can occur at multiple sites within the molecule . The methylsulfonyl group is resistant to further oxidation under mild conditions but can be reduced to the corresponding sulfide using strong reducing agents such as lithium aluminum hydride . The indoline ring system can undergo oxidation to form indole derivatives, although this transformation requires careful control of reaction conditions to prevent over-oxidation .

Reaction TypeReactive SiteConditionsProducts
AlkylationPiperidine NAlkyl halides, baseN-alkyl derivatives
AcylationPiperidine NAcid chlorides, baseN-acyl derivatives
Electrophilic SubstitutionIndoline ringElectrophiles, Lewis acidSubstituted indolines
ReductionMethylsulfonylLiAlH₄Sulfide derivatives
OxidationIndoline ringOxidizing agentsIndole derivatives

Substitution reactions on the indoline ring system typically occur at the 5- and 6-positions due to electronic activation by the electron-withdrawing methylsulfonyl group . Nucleophilic substitution reactions are generally disfavored due to the electron-deficient nature of the aromatic system [4]. The spirocyclic structure provides conformational constraints that can influence the stereochemical outcome of reactions occurring at either nitrogen center .

XLogP3

1

Dates

Modify: 2023-08-15

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